

PD-149164: Initial Proof-of-Concept Studies

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Compound of Interest

Compound Name: PD-149164

CAS No.: 181941-32-2

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A Technical Guide to Non-Peptide CCK Receptor Agonism

Executive Summary & Compound Identity

PD-149164 represents a significant milestone in medicinal chemistry as one of the first highly potent, non-peptide agonists for the Cholecystokinin (CCK) receptor family. Historically, targeting CCK receptors required peptide analogues (like CCK-8), which suffered from poor bioavailability and rapid enzymatic degradation. **PD-149164**, a "peptoid" small molecule, provided the initial proof-of-concept that rational drug design could yield stable, orally bioavailable agonists that mimic the complex signaling of endogenous neuropeptides.

This guide analyzes the core proof-of-concept studies that established **PD-149164** as a dual-profile ligand: a highly selective CCK-B agonist (sub-nanomolar affinity) and a functional CCK-A agonist (nanomolar affinity).

Chemical Identity^{[1][2][3][4]}

- IUPAC Name: 3-[(2S)-2-[(adamantan-2-yloxy)carbonyl]amino]-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid^[1]
- Molecular Formula: C₃₃H₃₈FN₃O₅^{[1][5]}
- Key Structural Moieties:

- Adamantane Group: Provides lipophilicity and steric bulk for receptor pocket fitting.
- Indole (Tryptophan-mimic): Critical for receptor recognition, mimicking the Trp residue in endogenous CCK.
- Fluorophenyl Group: Enhances metabolic stability and binding affinity.

Pharmacological Profile & Binding Kinetics

The initial characterization of **PD-149164** focused on differentiating its affinity between the two primary CCK receptor subtypes: CCK-A (Alimentary, now CCK1) and CCK-B (Brain, now CCK2).

Quantitative Binding Data

The following table summarizes the binding affinity (

) and functional potency derived from the seminal radioligand binding assays.

Receptor Subtype	Ligand Type	Binding Affinity ()	Functional Outcome	Primary Tissue Distribution
CCK-B (CCK2)	Agonist	0.083 nM	High-Potency Activation	CNS (Cortex, Striatum), Stomach
CCK-A (CCK1)	Agonist	75.0 nM	Full Efficacy Activation	Pancreas, Gallbladder

Mechanistic Insight: **PD-149164** exhibits a ~900-fold selectivity for the CCK-B receptor over the CCK-A receptor in binding assays. However, the "Proof-of-Concept" studies (Hughes et al.) specifically targeted the CCK-A receptor in pancreatic models. This counter-intuitive choice was deliberate: it was designed to prove that a small molecule could replicate the complex, physiological secretion response of the pancreas—a rigorous test of in vivo agonism that simple binding assays cannot capture.

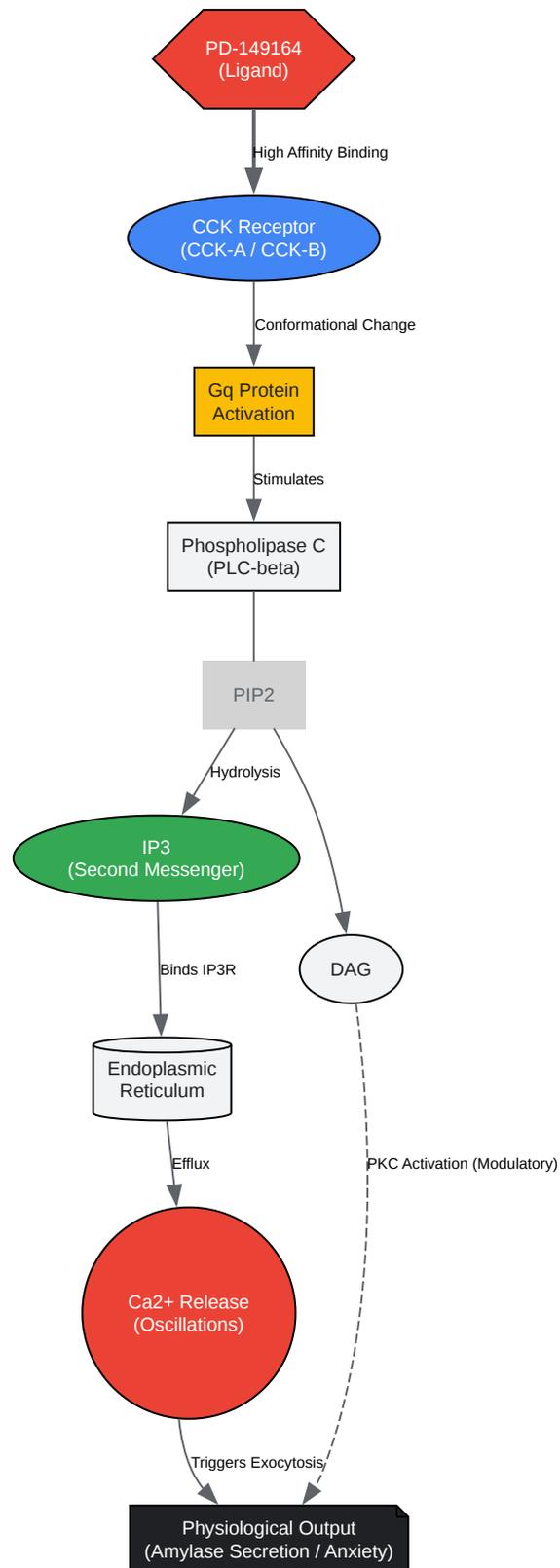
Signal Transduction Pathways

PD-149164 functions as a G-protein coupled receptor (GPCR) agonist. Upon binding to CCK-A or CCK-B receptors, it induces a conformational change that couples primarily to the

protein family. This triggers the Phospholipase C (PLC) cascade, resulting in intracellular calcium mobilization—the driver of pancreatic enzyme secretion.

Pathway Visualization

The diagram below illustrates the signaling cascade activated by **PD-149164** in pancreatic acinar cells (CCK-A pathway) and CNS neurons (CCK-B pathway).



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Figure 1: Gq-coupled signaling cascade activated by **PD-149164**, leading to intracellular Calcium mobilization and physiological response.

Detailed Proof-of-Concept Experimental Protocols

The following protocols reconstruct the critical experiments used to validate **PD-149164**. These assays were essential to prove that the compound was not just a binder (antagonist) but a functional activator (agonist).

Experiment A: In Vitro Functional Assay (Ca²⁺ Oscillations)

Objective: To verify that **PD-149164** induces intracellular calcium oscillations indistinguishable from the endogenous peptide CCK-8.[\[6\]](#)

Protocol:

- Tissue Preparation: Isolate pancreatic acini from male Sprague-Dawley rats via collagenase digestion.
- Loading: Incubate acini with Fura-2 AM () for 30 minutes at 37°C. Fura-2 is a ratiometric calcium indicator.
- Baseline Establishment: Perfusion of cells with HEPES-buffered saline (pH 7.4) in a micro-fluorometry chamber.
- Agonist Challenge:
 - Group A: Apply CCK-8 (10 pM) as a positive control.
 - Group B: Apply **PD-149164** (concentration gradient: 1 nM to 1).
- Data Acquisition: Measure fluorescence ratio (340/380 nm excitation) to determine cytosolic .
- Validation Check: Apply L-364,718 (selective CCK-A antagonist).

- Result: The antagonist must completely abolish **PD-149164** induced oscillations to confirm receptor specificity.

Experiment B: In Vivo Pancreatic Secretion (Bioavailability POC)

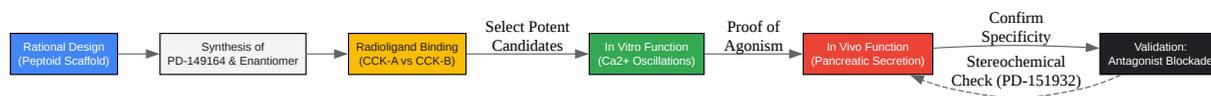
Objective: To demonstrate that **PD-149164** is bioavailable and capable of driving organ-level physiology in a living system.

Protocol:

- Subject Prep: Anesthetized rats (Isoflurane/Urethane) cannulated at the pancreaticobiliary duct.
- Washout: Divert bile flow; collect pure pancreatic juice.
- Administration:
 - Intravenous (IV) or Intraduodenal (ID) administration of **PD-149164**.
- Sampling: Collect pancreatic juice in 15-minute intervals for 120 minutes.
- Assay: Quantify protein content and amylase activity using a standard starch-iodine or colorimetric assay.
- Differentiation Control (The Enantiomer Check):
 - Administer PD-151932 (the enantiomer of **PD-149164**).^[6]
 - Mechanism:^{[3][4][7][8]} PD-151932 acts as a CCK-A antagonist.^[6]
 - Outcome: Pre-treatment with PD-151932 should block the effects of **PD-149164**. This "stereochemical proof" confirms that the biological activity is due to specific chiral recognition at the receptor, not non-specific chemical irritation.

Experimental Workflow Diagram

This diagram outlines the logical progression of the proof-of-concept study, from synthesis to in vivo validation.



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Figure 2: Workflow for validating **PD-149164**, moving from chemical synthesis to physiological confirmation.

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